molecular formula C16H19N3O4S B11324915 3-methyl-4-(2,3,4-trimethoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

3-methyl-4-(2,3,4-trimethoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11324915
M. Wt: 349.4 g/mol
InChI Key: UBWRWFCQGWGEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound featuring a pyrazolo[3,4-e][1,4]thiazepin-7-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. One common approach is the Claisen–Schmidt condensation, which involves the reaction of 3,4,5-trimethoxyacetophenone with appropriate aldehydes under basic or acidic conditions . This method allows for the formation of the trimethoxyphenyl group, which is then incorporated into the final pyrazolo[3,4-e][1,4]thiazepin-7-one structure through subsequent cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific combination of the pyrazolo[3,4-e][1,4]thiazepin-7-one core and the trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-4-(2,3,4-trimethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C16H19N3O4S/c1-8-12-15(24-7-11(20)17-16(12)19-18-8)9-5-6-10(21-2)14(23-4)13(9)22-3/h5-6,15H,7H2,1-4H3,(H2,17,18,19,20)

InChI Key

UBWRWFCQGWGEIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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